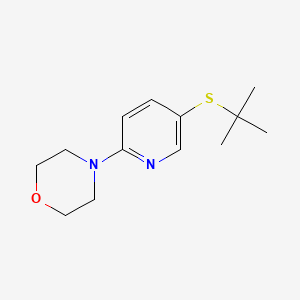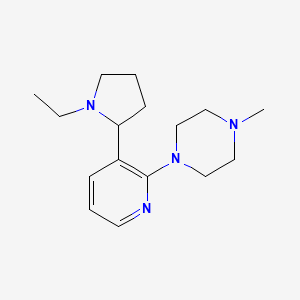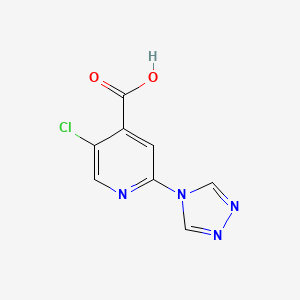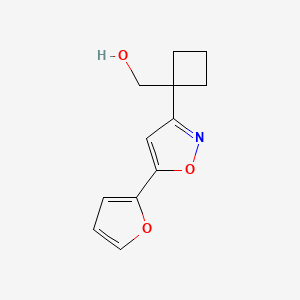
4-Chloro-6-((tetrahydrofuran-3-yl)oxy)pyrimidin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-6-((tetrahydrofuran-3-yl)oxy)pyrimidin-5-amine is a chemical compound with the molecular formula C8H10ClN3O2 and a molecular weight of 215.64 g/mol . This compound is part of the pyrimidine family, which is known for its diverse applications in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-((tetrahydrofuran-3-yl)oxy)pyrimidin-5-amine typically involves the reaction of 4-chloro-5-aminopyrimidine with tetrahydrofuran-3-ol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-((tetrahydrofuran-3-yl)oxy)pyrimidin-5-amine can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions.
Coupling reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic substitution: Sodium hydride (NaH), potassium carbonate (K2CO3).
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Coupling reactions: Palladium catalysts, boronic acids.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine could yield a substituted pyrimidine derivative, while coupling reactions could produce complex organic molecules with extended carbon chains .
Scientific Research Applications
4-Chloro-6-((tetrahydrofuran-3-yl)oxy)pyrimidin-5-amine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of antiviral and anticancer agents.
Industry: Utilized in the production of agrochemicals and materials with specific properties
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-((tetrahydrofuran-3-yl)oxy)pyrimidine-5-boronic acid pinacol ester: Similar structure but with a boronic acid group, used in Suzuki-Miyaura coupling reactions.
2-(4-Chloro-3-(4-(((S)-tetrahydrofuran-3-yl)oxy)benzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-2,3,4,5-tetraol: A more complex compound with additional functional groups, used in pharmaceutical research.
Uniqueness
4-Chloro-6-((tetrahydrofuran-3-yl)oxy)pyrimidin-5-amine is unique due to its specific combination of a chloro group and a tetrahydrofuran-3-yloxy group attached to a pyrimidine ring. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in the synthesis of more complex molecules .
Properties
Molecular Formula |
C8H10ClN3O2 |
|---|---|
Molecular Weight |
215.64 g/mol |
IUPAC Name |
4-chloro-6-(oxolan-3-yloxy)pyrimidin-5-amine |
InChI |
InChI=1S/C8H10ClN3O2/c9-7-6(10)8(12-4-11-7)14-5-1-2-13-3-5/h4-5H,1-3,10H2 |
InChI Key |
UXAIUUDTPQALBO-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1OC2=C(C(=NC=N2)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


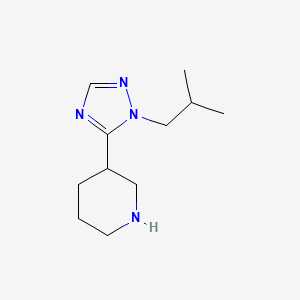
![cis-Ethyl 5-oxo-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole-3-carboxylate](/img/structure/B11802252.png)

